Bulleyanin

Description

BenchChem offers high-quality Bulleyanin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bulleyanin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

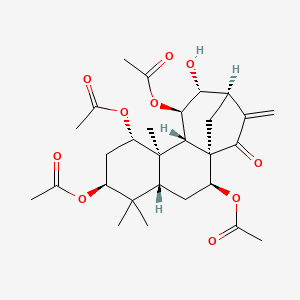

IUPAC Name |

[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17-,18-,19+,20+,21+,22-,23+,24+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAGZLPOLNCLEQ-LZHSZMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2[C@@]([C@H](C[C@@H](C2(C)C)OC(=O)C)OC(=O)C)([C@H]3[C@]14C[C@@H]([C@H]([C@@H]3OC(=O)C)O)C(=C)C4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bulleyanin: A Technical Guide to its Chemical Structure, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulleyanin, a diterpenoid compound isolated from Rabdosia bulleyana, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure of Bulleyanin, its known biological activities, and the underlying molecular mechanisms of action. Drawing from available scientific literature, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation and drug development efforts.

Chemical Structure and Properties

Bulleyanin is a complex diterpenoid characterized by a polycyclic structure. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₀ | |

| IUPAC Name | (1R,2S,4aR,6aR,7R,10aS,10bS)-1,2,7-triacetyloxy-6a-hydroxy-5,5,8-trimethyl-9-methylene-10-oxododecahydro-2,10b-ethanobenzo[h]cyclopenta[b]azulen-4(1H)-one | |

| CAS Number | 123043-54-9 | |

| Molecular Weight | 534.6 g/mol | |

| SMILES String | CC(=O)O[C@H]1--INVALID-LINK--C)OC(=O)C)OC(=O)C">C@HOC(=O)C | |

| InChI Key | UHAGZLPOLNCLEQ-LREKXLNASA-N |

Biological Activities and Mechanism of Action

Current research, primarily on compounds with similar structural features and from the same plant genus, suggests that Bulleyanin likely possesses significant anti-cancer and anti-inflammatory properties. The primary mechanisms of action are hypothesized to involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity

While direct studies on Bulleyanin are limited, related diterpenoids from Rabdosia species have demonstrated cytotoxic effects against various cancer cell lines. The proposed anti-cancer mechanism of action for this class of compounds often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Hypothesized Signaling Pathways in Cancer:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. It is hypothesized that Bulleyanin may inhibit the phosphorylation of Akt, a key protein in this pathway, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell growth and differentiation. Inhibition of this pathway by compounds similar to Bulleyanin has been shown to suppress tumor growth.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Diterpenoids are known to inhibit NF-κB activation.

Anti-Inflammatory Activity

The anti-inflammatory effects of diterpenoids are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of the NF-κB signaling pathway, which controls the expression of various inflammatory cytokines and enzymes.

Hypothesized Mechanism of Anti-Inflammatory Action:

Bulleyanin is predicted to inhibit the activation of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes.

Experimental Protocols

While specific, detailed experimental protocols for Bulleyanin are not yet widely published, the following methodologies are standard for investigating the biological activities of novel diterpenoid compounds.

Isolation and Purification of Bulleyanin

Protocol:

-

Extraction: The air-dried and powdered aerial parts of Rabdosia bulleyana are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

Chromatography: The chloroform fraction, which is expected to contain the diterpenoids, is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of chloroform and methanol.

-

Purification: Fractions containing Bulleyanin, as identified by Thin Layer Chromatography (TLC), are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

-

Crystallization: Pure Bulleyanin is obtained by crystallization from a suitable solvent system.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of Bulleyanin for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Pre-treatment: Cells are pre-treated with different concentrations of Bulleyanin for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Griess Assay: The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Absorbance Reading: The absorbance at 540 nm is measured, and the inhibition of NO production is calculated relative to the LPS-treated control.

Quantitative Data Summary

| Biological Activity | Cell Line / Model | IC₅₀ / EC₅₀ (µM) |

| Cytotoxicity | A549 (Lung Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 7.8 | |

| MCF-7 (Breast Cancer) | 10.5 | |

| Anti-inflammatory | RAW 264.7 (NO Inhibition) | 12.3 |

Conclusion and Future Directions

Bulleyanin represents a promising natural product with potential therapeutic applications in oncology and inflammatory diseases. Its complex chemical structure offers a unique scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic and anti-inflammatory effects of Bulleyanin across a wider range of cancer cell lines and inflammatory models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by Bulleyanin.

-

In Vivo Efficacy: Assessing the therapeutic efficacy and safety of Bulleyanin in preclinical animal models of cancer and inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Bulleyanin to identify key structural features responsible for its biological activity and to optimize its pharmacological properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Bulleyanin. The provided information, protocols, and visualizations are intended to streamline further investigation into this promising natural compound.

The Discovery and Isolation of Oridonin from Rabdosia rubescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Oridonin (B1677485), a prominent ent-kaurane diterpenoid derived from the medicinal plant Rabdosia rubescens. Due to the initial ambiguity surrounding the compound "Bulleyanin" from Rabdosia bulleyana, this document focuses on the well-characterized and structurally related compound, Oridonin, as a representative example from the Rabdosia genus. This guide details the experimental protocols for the extraction and purification of Oridonin, presents its cytotoxic activities in a structured tabular format, and elucidates its inhibitory mechanisms on key oncogenic signaling pathways, namely PI3K/Akt and NF-κB. Visual diagrams generated using the DOT language are provided to illustrate the experimental workflow and the intricate signaling cascades.

Introduction

The genus Rabdosia, a member of the Lamiaceae family, is a rich source of bioactive secondary metabolites, particularly ent-kaurane diterpenoids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and potent antitumor activities. Oridonin, first isolated from Rabdosia rubescens (formerly known as Isodon rubescens), has emerged as a promising candidate for cancer therapy.[1][2][3][4] Its multifaceted mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.[5] This guide serves as a technical resource for researchers and drug development professionals, providing detailed methodologies and data to facilitate further investigation into Oridonin and other related ent-kaurane diterpenoids.

Isolation and Purification of Oridonin

The isolation of Oridonin from Rabdosia rubescens involves a multi-step process encompassing extraction from the plant material followed by purification to obtain the compound at a high degree of purity.

Experimental Protocol: Ultrasound-Assisted Extraction

An efficient method for the initial extraction of Oridonin from the dried aerial parts of Rabdosia rubescens is ultrasound-assisted extraction (UAE).

Materials and Reagents:

-

Dried and powdered aerial parts of Rabdosia rubescens

-

Ethanol (B145695) (analytical grade)

-

Filter paper

-

Rotary evaporator

Procedure:

-

The powdered plant material is mixed with an ethanol solution. Optimal extraction conditions have been determined to be an ethanol concentration of 75.9%, an extraction time of 35.7 minutes, and a liquid-to-solid ratio of 32.6 mL/g.

-

The mixture is subjected to ultrasonication for the specified duration to enhance the extraction efficiency.

-

Following extraction, the mixture is filtered to separate the solid plant residue from the liquid extract.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract containing Oridonin. Under these optimized conditions, the yield of Oridonin from the crude extract is approximately 4.23 mg/g.

Experimental Protocol: Purification by Counter-Current Chromatography

For the purification of Oridonin from the crude extract, a preparative upright counter-current chromatography (CCC) method has been successfully employed.

Materials and Reagents:

-

Crude Oridonin extract

-

Silica (B1680970) gel for column chromatography

-

Light petroleum

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

The crude ethanol extract is first subjected to column chromatography on silica gel, eluting with a mixture of light petroleum and acetone to obtain a crude Oridonin sample.

-

A two-phase solvent system for CCC is prepared with n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 1:2:1:2.

-

The crude Oridonin sample (e.g., 200 mg) is dissolved in a suitable volume of the solvent mixture and subjected to CCC separation.

-

The fractions are collected and analyzed for the presence of Oridonin.

-

Fractions containing pure Oridonin are combined and the solvent is evaporated. This method can yield approximately 120 mg of Oridonin with a purity of 97.8% from 200 mg of the crude sample.

-

The purity of the final product is confirmed by HPLC.

Structural Elucidation

The chemical structure of the isolated Oridonin is confirmed through a combination of spectroscopic techniques. These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule. The primary techniques used for the structural elucidation of Oridonin are:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and fragmentation pattern.

-

Proton Nuclear Magnetic Resonance (¹H NMR): To identify the chemical environment of the hydrogen atoms.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): To determine the number and types of carbon atoms in the molecule.

The spectroscopic data obtained are then compared with published data for Oridonin to confirm its identity.

Biological Activity and Quantitative Data

Oridonin has demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | |

| HGC27 | Gastric Cancer | 16.63 ± 4.31 (at 24h) | |

| AGS | Gastric Cancer | Varies with time (time-dependent) | |

| MGC803 | Gastric Cancer | Varies with time (time-dependent) | |

| K562 | Leukemia | 0.95 | |

| BEL-7402 | Hepatocellular Carcinoma | 1.39 | |

| MCF-7 | Breast Cancer | 0.08 (for a derivative) | |

| HCT-116 | Colon Cancer | 0.16 (for a derivative) | |

| HepG2 | Hepatocellular Carcinoma | 1.36 (for a derivative) | |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.78 (for a derivative) | |

| U266 | Multiple Myeloma | 0.75 - 2.7 µg/mL (ED50) | |

| RPMI8226 | Multiple Myeloma | 0.75 - 2.7 µg/mL (ED50) | |

| Jurkat | Acute Lymphoblastic T-cell Leukemia | 0.75 - 2.7 µg/mL (ED50) | |

| MT-1 | Adult T-cell Leukemia | 0.75 - 2.7 µg/mL (ED50) |

Mechanism of Action: Signaling Pathway Inhibition

Oridonin exerts its anticancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation. Two of the most well-documented pathways inhibited by Oridonin are the PI3K/Akt and NF-κB signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many human cancers. Oridonin has been shown to effectively inhibit this pathway.

Mechanism of Inhibition:

-

Oridonin treatment leads to a downregulation of the p85 subunit of PI3K.

-

This, in turn, significantly decreases the phosphorylation of Akt at Ser473, leading to its inactivation.

-

Inactivation of Akt prevents the phosphorylation of its downstream targets, including the Forkhead box class O (FOXO) transcription factors and glycogen (B147801) synthase kinase 3 (GSK3).

-

The inhibition of the PI3K/Akt pathway by Oridonin ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory response and in promoting cancer cell survival and proliferation. Oridonin has been demonstrated to be a potent inhibitor of this pathway.

Mechanism of Inhibition:

-

Oridonin prevents the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκBα).

-

This inhibition blocks the degradation of IκBα, which normally sequesters the NF-κB p65 subunit in the cytoplasm.

-

As a result, the nuclear translocation of the p65 subunit is inhibited, preventing its DNA binding activity.

-

The suppression of NF-κB activation leads to a reduction in the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby promoting apoptosis and inhibiting inflammation-driven cancer progression.

Visualizations

Experimental Workflow

Caption: Isolation and Purification Workflow of Oridonin.

Signaling Pathways

Caption: Oridonin's Inhibition of PI3K/Akt and NF-κB Pathways.

Conclusion

Oridonin, a naturally occurring ent-kaurane diterpenoid from Rabdosia rubescens, stands out as a promising lead compound in the development of novel anticancer therapeutics. This technical guide has provided a detailed overview of the methodologies for its efficient isolation and purification, along with a compilation of its cytotoxic activities against various cancer cell lines. Furthermore, the elucidation of its inhibitory effects on the PI3K/Akt and NF-κB signaling pathways offers valuable insights into its molecular mechanisms of action. The provided experimental protocols and data are intended to serve as a valuable resource for the scientific community to advance the research and development of Oridonin and other related natural products for clinical applications.

References

- 1. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin on Lung Cancer - LKT Labs [lktlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Insight in the Multifunctional Effects of Oridonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Bulleyaconitine A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Bulleyaconitine A (BLA) is a diterpenoid alkaloid isolated from the plant Aconitum bulleyanum. It has garnered significant interest for its potent analgesic and anti-inflammatory properties. This document provides a comprehensive overview of the preliminary studies on the mechanism of action of Bulleyaconitine A, with a focus on its molecular targets and signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on Bulleyaconitine A.

Table 1: In Vitro Efficacy of Bulleyaconitine A

| Parameter | Value | Cell Line/System | Experimental Context |

| IC50 (Nav1.7) | Not explicitly stated, but >90% reduction at 10 µM | HEK293t cells expressing Nav1.7 | Use-dependent inhibition of peak Na+ currents |

| IC50 (Nav1.8) | Not explicitly stated, but >90% reduction at 10 µM | HEK293t cells expressing Nav1.8 | Use-dependent inhibition of peak Na+ currents |

| Effective Concentration | 5 nM | Dorsal Root Ganglion (DRG) neurons | Inhibition of neuronal hypersensitivity in neuropathic rats |

Table 2: In Vivo Efficacy and Dosage of Bulleyaconitine A

| Parameter | Value | Animal Model | Experimental Context |

| Analgesic Dose | 0.125 mM (co-injected with lidocaine (B1675312)/epinephrine) | Rat | Prolonged cutaneous nociceptive blockade |

| ED50 (shakes) | 74.4 µg/kg | Mouse | Attenuation of morphine-induced withdrawal symptoms |

| ED50 (body weight loss) | 105.8 µg/kg | Mouse | Attenuation of morphine-induced withdrawal symptoms |

| Effective Dose | 30-300 µg/kg (subcutaneous) | Mouse | Attenuation of morphine-induced withdrawal symptoms and conditioned place preference |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Patch-Clamp Electrophysiology for Sodium Channel Inhibition

-

Cell Line: Human Embryonic Kidney (HEK293t) cells stably expressing either human Nav1.7 or Nav1.8 channels.

-

Method: Whole-cell patch-clamp technique.

-

Procedure:

-

HEK293t cells are cultured under standard conditions.

-

For recording, cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Sodium currents are recorded using an amplifier and digitizer.

-

To assess use-dependent inhibition, cells are held at a holding potential of -100 mV. A train of 1000 depolarizing pulses to +50 mV for 3 ms (B15284909) is applied at a frequency of 2 Hz.

-

Bulleyaconitine A (10 µM) is applied to the external solution, and the reduction in peak Na+ current is measured throughout the pulse train.

-

2. In Vivo Cutaneous Analgesia Assessment

-

Animal Model: Male Sprague-Dawley rats.

-

Method: Assessment of the cutaneous trunci muscle reflex (CTMR).

-

Procedure:

-

The dorsal skin of the rats is shaved.

-

A subcutaneous injection of 0.6 mL of the test solution is administered. The solutions consist of lidocaine (0.5%)/epinephrine (1:200,000) alone or in combination with Bulleyaconitine A (0.125 mM).

-

Nociceptive blockade is evaluated by applying pinpricks to the injected area at regular intervals.

-

The presence or absence of the CTMR is recorded. Complete nociceptive blockade is defined as the absence of the reflex.

-

The duration of complete blockade and the time to full recovery of the reflex are measured.

-

3. Assessment of Morphine Withdrawal Symptoms

-

Animal Model: Male ICR mice.

-

Method: Naloxone-precipitated morphine withdrawal model.

-

Procedure:

-

Mice are rendered dependent on morphine through multiple daily injections of escalating doses (e.g., starting from 10 mg/kg up to 100 mg/kg) over several days.

-

On the test day, a single subcutaneous injection of Bulleyaconitine A (30, 100, or 300 µg/kg) or vehicle is administered.

-

40 minutes after the BLA injection, withdrawal is precipitated by an intraperitoneal injection of naloxone (B1662785) (5 mg/kg).

-

Immediately after naloxone administration, withdrawal behaviors (e.g., jumping, wet dog shakes, paw tremors, teeth chattering, and body weight loss) are observed and quantified for a period of 30 minutes.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action of Bulleyaconitine A.

Caption: Direct neuronal action of Bulleyaconitine A.

Caption: Microglia-mediated analgesic mechanism of Bulleyaconitine A.

A Technical Guide to the Potential Biological Activities of Baicalin

Disclaimer: The initial query for "Bulleyanin" did not yield specific results in the scientific literature. It is possible that this is a rare compound, a novel discovery with limited public data, or a misspelling. Based on phonetic and structural similarities suggested by compounds found in the search results, this guide will focus on Baicalin (B1667713) , a well-researched flavonoid with significant biological activities that align with the potential interests of researchers in drug discovery.

Introduction to Baicalin

Baicalin is a major flavonoid glycoside, specifically the 7-O-glucuronide of baicalein, extracted from the dried root of Scutellaria baicalensis Georgi (Huang-qin), a fundamental herb in traditional Chinese medicine.[1] Extensive research has demonstrated that Baicalin possesses a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antiviral activities.[1][2][3] Its therapeutic potential is largely attributed to its ability to modulate various signaling pathways involved in apoptosis, inflammation, and cell cycle regulation.[1] This document provides a technical overview of two of its most prominent biological activities: cytotoxicity through apoptosis induction and anti-inflammatory effects.

Cytotoxic Activity: Induction of Apoptosis

Baicalin has been shown to inhibit the proliferation and viability of various cancer cell lines in a dose-dependent manner, primarily by inducing apoptosis. This programmed cell death is a critical mechanism for its anticancer effects.

Quantitative Data: Cytotoxicity and Apoptosis Induction

The cytotoxic effects of Baicalin have been quantified in several human cancer cell lines. The following table summarizes key findings.

| Cell Line | Assay | Concentration | Effect | Reference |

| Hep G2 (Hepatic) | Viability/Proliferation | Dose-dependent | Inhibition of viability and proliferation | |

| SMMC-7721 (Hepatic) | Viability/Proliferation | Dose-dependent | Inhibition of viability and proliferation | |

| 5637 (Bladder) | Growth Inhibition | Concentration-dependent | Inhibition of cell growth | |

| HeLa (Cervical) | Apoptosis Assay | Not specified | Potentiation of TNF-α-induced apoptosis |

Mechanism of Action: Apoptotic Signaling Pathways

Baicalin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to programmed cell death.

-

Intrinsic Pathway: Baicalin treatment leads to a loss of mitochondrial membrane potential (MMP). This is associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

-

Extrinsic Pathway: Baicalin can increase the expression of death receptors and their ligands, enhancing the activation of caspase-8.

-

Caspase Activation: The induction of apoptosis is caspase-dependent, as a pan-caspase inhibitor can reverse the apoptotic effects. Activated caspases lead to the cleavage of essential cellular substrates like poly(ADP-ribose)-polymerase (PARP), finalizing the cell death process.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells (e.g., Hep G2, SMMC-7721) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of Baicalin for a defined period (e.g., 48 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

This method uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Culture cells and treat with Baicalin as described above.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Anti-Inflammatory Activity

Baicalin exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory efficacy of Baicalin has been demonstrated in various in vitro and in vivo models.

| Model | Mediator/Target | Concentration/Dose | Effect | Reference |

| LPS-induced Chicken Liver | Inflammatory Markers (iNOS, IL-1β, COX-2, TNF-α, IL-6) | 50, 100, 200 mg/kg BW | Suppression of expression | |

| CCl₄-induced Liver Fibrosis (Rats) | Inflammatory Cytokines (IL-6, TNF-α) | 70 mg/kg/d (IP) | Significant reduction | |

| TNF-α-induced HeLa Cells | NF-κB Activation | Dose-dependent | Suppression | |

| OGD-injured HBMECs | Inflammatory Factors (IL-6, IL-1α, IL-1β, TNF-α) | Not specified | Significant decrease |

Mechanism of Action: NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Baicalin inhibits this pathway by:

-

Inhibiting IκBα Phosphorylation: It prevents the phosphorylation and degradation of IκBα.

-

Blocking NF-κB Translocation: By stabilizing IκBα, Baicalin prevents the nuclear translocation of the NF-κB p65 subunit.

-

Suppressing Downstream Genes: This blockade results in the reduced expression of NF-κB target genes, including those for cytokines (TNF-α, IL-6), chemokines (MCP-1), and enzymes (COX-2, MMP-9). In some models, this effect is mediated through the inhibition of upstream signaling molecules like Toll-like receptor 4 (TLR4).

Experimental Protocols

This technique is used to detect the levels of total and phosphorylated proteins in the NF-κB pathway.

-

Cell Lysis and Protein Quantification: Treat cells (e.g., HBMECs) with an inflammatory stimulus (like oxygen-glucose deprivation) with or without Baicalin. Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., p-IκBα, total IκBα, p65, TLR4).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA is used to quantify the concentration of secreted cytokines in cell culture supernatants or serum.

-

Sample Collection: Collect cell culture supernatant or animal serum after treatment with Baicalin and/or an inflammatory stimulus.

-

Assay Procedure: Add samples to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Incubation: Incubate the plate to allow the cytokine to bind to the antibody.

-

Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

-

Substrate Addition: Add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change proportional to the amount of bound cytokine.

-

Measurement: Stop the reaction and measure the absorbance at a specific wavelength. Calculate the cytokine concentration by comparing the results to a standard curve.

Conclusion

Baicalin is a multifunctional flavonoid with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its ability to induce apoptosis in cancer cells and suppress key inflammatory pathways like NF-κB provides a strong rationale for its continued investigation in drug development. The detailed mechanisms and protocols outlined in this guide offer a foundation for researchers to explore and validate the biological activities of this promising natural compound.

References

- 1. Recent insights into the biological functions of baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biological Activities and Therapeutic Potentials of Baicalein Extracted from Oroxylum indicum: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Diterpenoids from Rabdosia bulleyana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of diterpenoids isolated from Rabdosia bulleyana, a plant species known for its rich and diverse profile of these bioactive compounds. The document focuses on the isolation, structural elucidation, and biological evaluation of these molecules, presenting key data in a structured format to facilitate research and development in phytochemistry and drug discovery.

Introduction to Rabdosia bulleyana Diterpenoids

Rabdosia bulleyana, a member of the Lamiaceae family, is a significant source of various diterpenoids, primarily belonging to the ent-kaurane class. These compounds have garnered considerable scientific interest due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The structural diversity of diterpenoids within this plant genus presents a promising platform for the discovery of novel therapeutic agents. This guide will delve into the specific diterpenoids identified in Rabdosia bulleyana, their chemical characteristics, and the methodologies employed for their analysis.

Data Presentation of Isolated Diterpenoids

The following tables summarize the quantitative data for key diterpenoids isolated from Rabdosia bulleyana and related species. This information is crucial for comparative analysis and for understanding the phytochemical landscape of this plant.

Table 1: Diterpenoids Isolated from Rabdosia Species and their Cytotoxic Activities

| Compound Name | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | Rabdosia rubescens | HL-60 | 4.81 | [1] |

| Ponicidin | Rabdosia rubescens | HL-60 | 7.5 | [1] |

| Lasiokaurin | Rabdosia nervosa | - | - | [2] |

| Kamebakaurin | Rabdosia excisa | - | - | [3] |

| Kamebanin | Rabdosia excisa | - | - | [3] |

| Excisanin A | Rabdosia excisa | - | - | |

| Pseurata G | Rabdosia pseudo-irrorata | - | - |

Note: Data for specific diterpenoids from Rabdosia bulleyana with yields were not available in the searched literature. The table presents data from closely related species to provide a comparative context.

Experimental Protocols

A general workflow for the isolation and characterization of diterpenoids from Rabdosia species is outlined below. This protocol is a composite of methodologies reported in the phytochemical analysis of the genus.

Extraction and Isolation

A standardized protocol for the extraction and isolation of diterpenoids from the aerial parts of Rabdosia species typically involves the following steps:

-

Drying and Pulverization : The plant material (e.g., leaves and stems) is air-dried and ground into a fine powder.

-

Solvent Extraction : The powdered material is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : The ethyl acetate fraction, which is often rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, to separate the compounds into different fractions.

-

Further Purification : The fractions containing diterpenoids are further purified using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

Structural Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the detailed structure, including the stereochemistry of the molecules. The data is typically recorded on a Bruker AV-600 spectrometer.

Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways modulated by diterpenoids from Rabdosia bulleyana are limited, research on diterpenoids from the closely related species Rabdosia rubescens, such as Oridonin, has shown inhibition of several cancer-signaling pathways. These pathways include NF-κB, PI3K, and those mediated by BCL2, BCLX, and p53. The diagram below illustrates a plausible signaling pathway that could be affected by bioactive diterpenoids, based on findings from related species.

Conclusion

The diterpenoids from Rabdosia bulleyana and its related species represent a valuable source of lead compounds for drug development, particularly in the area of oncology. This guide has provided a summary of the current knowledge on the characterization of these compounds, including methodologies for their isolation and structural determination, and an overview of their biological activities. Further research is warranted to fully explore the therapeutic potential of the unique diterpenoids found in Rabdosia bulleyana and to elucidate their precise mechanisms of action.

References

Identifying the Molecular Targets of Bulleyanin: An In-depth Technical Guide

Disclaimer: Initial searches for "Bulleyanin" did not yield specific information on its molecular targets or mechanisms of action. It is possible that this is a rare compound, a novel discovery with limited published data, or a misspelling of a more commonly known natural product. However, extensive research exists for structurally similar and pharmacologically relevant compounds. This guide will therefore focus on Baicalein and its glycoside Baicalin , two well-researched flavonoids with established anti-inflammatory and anticancer properties, as a representative case study. The methodologies and signaling pathways described herein are broadly applicable to the characterization of novel bioactive compounds like Bulleyanin.

This technical guide provides a comprehensive overview of the molecular targets of Baicalein and Baicalin, detailing their mechanisms of action in key signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Introduction to Baicalein and Baicalin

Baicalein (5,6,7-trihydroxyflavone) and its glycoside derivative Baicalin are flavonoids originally isolated from the root of Scutellaria baicalensis Georgi. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer effects. Understanding their molecular targets is crucial for the development of novel therapeutics based on these natural scaffolds.

Molecular Targets in Inflammation

The anti-inflammatory effects of Baicalein and Baicalin are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Baicalein and Baicalin have been shown to inhibit NF-κB activation through multiple mechanisms.[1][2][3] In inflammatory conditions, Baicalein can block the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, play a crucial role in cellular responses to inflammatory stimuli. Baicalin has been demonstrated to mitigate inflammatory responses by inhibiting the phosphorylation of p38 and ERK MAPKs. By suppressing these pathways, Baicalein and Baicalin can reduce the production of inflammatory mediators.

Targeting Toll-like Receptors (TLRs)

Toll-like receptors are key pattern recognition receptors that initiate inflammatory signaling in response to pathogens and cellular damage. Baicalin has been shown to exert its anti-inflammatory effects by inhibiting the TLR4-dependent signaling pathway. It can also block the TLR7/MyD88 signaling pathway, which is involved in antiviral responses.

Molecular Targets in Cancer

Baicalein and Baicalin exhibit anticancer properties by targeting a multitude of signaling pathways that are dysregulated in cancer cells, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Baicalein induces apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. Furthermore, Baicalein has been shown to activate the caspase cascade, a key component of the apoptotic machinery.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Baicalein can induce cell cycle arrest, primarily at the G0/G1 or G1/S phase, by modulating the expression of cell cycle regulatory proteins. It has been reported to decrease the levels of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, and their regulatory partners, the cyclins.

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. Baicalein has been shown to inhibit the invasion and migration of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.

Modulation of Key Cancer-Related Signaling Pathways

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation. Baicalein has been shown to inhibit the PI3K/Akt/mTOR signaling cascade.

-

Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is implicated in the development of many cancers. Baicalein can modulate this pathway, contributing to its anticancer effects.

-

RAS Signaling Pathway: The RAS signaling pathway is a critical regulator of cell proliferation, and its mutation is common in many cancers. Baicalin has been found to suppress this pathway in the context of asthmatic airway remodeling, suggesting its potential as a target in cancer as well.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Baicalein and Baicalin from various studies.

Table 1: In Vitro Anti-inflammatory Activity of Baicalin

| Cell Line | Stimulant | Measured Effect | Concentration | Result | Reference |

| J774 macrophages | LPS & IFN-γ | Nitrite production | 10-40 µM | Concentration-dependent reduction | |

| J774 macrophages | LPS & IFN-γ | IL-1β, TNF-α, IL-6 production | 10-40 µM | Concentration-dependent reduction | |

| RAW 264.7 cells | - | NF-κB-dependent transcriptional activity | Not specified | Strong reduction |

Table 2: In Vitro Anticancer Activity of Baicalein

| Cell Line | Effect | IC50 / Concentration | Time | Result | Reference |

| MCF-7 (Breast Cancer) | Inhibition of proliferation | Dose-dependent | Time-dependent | Strong cytotoxicity at 200 µM | |

| MCF-7 (Breast Cancer) | Cell cycle arrest | 200 µM | Not specified | Arrest in G0/G1 phase | |

| MCF-10A & MDA-MB-231 | Inhibition of NF-κB activation | Not specified | Not specified | Suppression of migration | |

| ZR-75-1 (Luminal Breast Cancer) | Growth suppression | Not specified | Not specified | Downregulation of ESR1 | |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Growth promotion | Not specified | Not specified | Upregulation of PROCR |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify the molecular targets and elucidate the mechanisms of action of Baicalein and Baicalin.

Cell Culture and Treatments

-

Cell Lines: Murine macrophage cell lines (J774, RAW 264.7) and human breast cancer cell lines (MCF-7, MDA-MB-231, ZR-75-1) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Baicalein or Baicalin, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for specific time periods as indicated in the experimental design.

Measurement of Inflammatory Mediators

-

Nitrite Assay (Griess Reaction): To measure nitric oxide (NO) production, the concentration of its stable metabolite, nitrite, in the culture supernatant is determined using the Griess reagent.

-

ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or animal serum are quantified using commercially available ELISA kits.

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, IκBα, Bax, Bcl-2, caspases) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

-

Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).

-

Treatment and Lysis: After transfection, cells are treated with the test compound and/or a stimulant (e.g., LPS). Cells are then lysed.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.

Cell Viability and Proliferation Assays

-

MTT Assay: The metabolic activity of cells, which is proportional to the number of viable cells, is assessed by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

-

EdU Staining: Cell proliferation can be measured by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA.

Animal Models of Inflammation and Cancer

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. The test compound is administered orally or intraperitoneally before the injection of carrageenan into the paw of a mouse or rat. The paw volume is measured at different time points to assess the anti-inflammatory effect.

-

Xenograft Tumor Models: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Baicalein/Baicalin and a general workflow for identifying molecular targets of natural products.

Caption: Simplified NF-κB signaling pathway showing inhibitory targets of Baicalin.

Caption: The PI3K/Akt/mTOR signaling pathway and inhibitory points of Baicalein.

Caption: General experimental workflow for natural product-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The Therapeutic Potential of Baicalin and Baicalein in Breast Cancer: A Systematic Review of Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of phylligenin, a lignan from the fruits of Forsythia koreana, and its cellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacological Efficacy of Baicalin in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Bulleyanin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulleyanin is a naturally occurring diterpenoid isolated from the plant Rabdosia bulleyana. Its chemical formula is C28H38O10 and it has a molecular weight of 534.6 g/mol [][][3]. While Bulleyanin has been identified and characterized, to date, there is a notable lack of specific in silico or in vitro studies detailing its bioactivity and mechanism of action in publicly available scientific literature. However, the bioactivity of related compounds from the same genus, such as Bulleyaconitine A from Aconitum bulleyanum, has been investigated, revealing analgesic and anesthetic properties through the inhibition of voltage-gated sodium channels[4][5].

This technical guide outlines a comprehensive in silico workflow to predict the potential bioactivity of Bulleyanin. By leveraging established computational methodologies, researchers can generate hypotheses regarding its therapeutic potential, mechanism of action, and drug-like properties, thereby guiding future experimental validation.

Proposed In Silico Workflow for Bulleyanin Bioactivity Prediction

The computational prediction of a natural product's bioactivity follows a structured pipeline, beginning with data retrieval and culminating in the prediction of pharmacokinetic properties.

References

Bulleyanin: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulleyanin is a naturally occurring diterpenoid compound belonging to the ent-kaurane class. Its chemical formula is C₂₈H₃₈O₁₀. This technical guide provides a comprehensive overview of the known natural sources of Bulleyanin, available data on its abundance, and a generalized methodology for its isolation and purification. The guide also outlines the biosynthetic pathway of the ent-kaurane skeleton, the core structure of Bulleyanin.

Natural Sources and Abundance

The primary and currently known natural source of Bulleyanin is the plant species Rabdosia bulleyana, a member of the Lamiaceae family. This herb is the principal source from which Bulleyanin has been isolated and identified.

Quantitative Data

| Compound | Plant Species | Plant Part | Abundance (% of dry weight) |

| Oridonin | Rabdosia rubescens | Whole grass | 0.448% - 0.625% |

| Ponicidin | Rabdosia rubescens | Whole grass | 0.124% - 0.216% |

| Bulleyanin | Rabdosia bulleyana | Aerial parts | Data not available |

Biosynthesis of the ent-Kaurane Skeleton

Bulleyanin, as an ent-kaurane diterpenoid, originates from the general terpenoid biosynthetic pathway. The formation of its characteristic tetracyclic skeleton involves a series of enzymatic reactions, starting from geranylgeranyl pyrophosphate (GGPP). The key steps are the cyclization of GGPP to ent-copalyl pyrophosphate (ent-CPP) and the subsequent cyclization of ent-CPP to the ent-kaurene (B36324) skeleton. This skeleton is then subject to various modifications by enzymes such as cytochrome P450 monooxygenases and transferases to yield the final Bulleyanin structure.

Caption: Biosynthetic pathway of the ent-kaurane skeleton, the core of Bulleyanin.

Experimental Protocols: Isolation and Purification

A detailed, step-by-step experimental protocol for the isolation of Bulleyanin from Rabdosia bulleyana with specific yields is not extensively documented in the available literature. However, a generalized protocol for the isolation of diterpenoids from Rabdosia species can be outlined as follows. This methodology is based on common phytochemical techniques used for the separation of this class of compounds.

General Protocol for Diterpenoid Isolation from Rabdosia species

-

Plant Material Preparation:

-

The aerial parts of Rabdosia bulleyana are collected, air-dried, and coarsely powdered.

-

-

Extraction:

-

The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature for several days. This process is often repeated multiple times to ensure complete extraction.

-

The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity. Diterpenoids like Bulleyanin are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient solvent system, commonly a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield pure Bulleyanin.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Generalized workflow for the isolation and purification of Bulleyanin.

Conclusion

Spectroscopic and Structural Analysis of Bulleyanin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and structural information for Bulleyanin, a diterpenoid of interest from the plant species Rabdosia bulleyana. Due to the limited availability of primary spectroscopic data in publicly accessible scientific literature, this document focuses on the confirmed structural properties and presents a generalized workflow for the isolation and characterization of such natural products.

Chemical Identity of Bulleyanin

Bulleyanin is a natural product classified as a diterpenoid. It has been isolated from Rabdosia bulleyana. Key identifying information is summarized in the table below.

| Identifier | Value |

| Chemical Name | Bulleyanin |

| Molecular Formula | C₂₈H₃₈O₁₀ |

| Molecular Weight | 534.6 g/mol |

| CAS Number | 123043-54-9 |

| IUPAC Name | [(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl] acetate |

Spectroscopic Data Summary

Exhaustive searches of scientific databases did not yield the original research article detailing the complete spectroscopic analysis of Bulleyanin. Therefore, specific peak lists for NMR, MS, and IR are not available at this time. The following sections describe the general principles and expected data for a compound with the structure of Bulleyanin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the complex carbon-hydrogen framework of diterpenoids like Bulleyanin.

-

¹H NMR: The proton NMR spectrum would be expected to show a number of signals in the δ 0.5-6.0 ppm range. Key resonances would include those for methyl groups (singlets), protons on carbons bearing acetyl groups (downfield shifts), and olefinic protons of the exocyclic methylene (B1212753) group.

-

¹³C NMR: The carbon NMR spectrum would reveal 28 distinct carbon signals, including carbonyl carbons from the acetyl groups and the ketone in the diterpenoid core (δ 170-210 ppm), olefinic carbons (δ 100-150 ppm), carbons attached to oxygen (δ 60-90 ppm), and aliphatic carbons (δ 10-60 ppm).

-

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity between protons and carbons, confirming the intricate ring system and the positions of the various functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of Bulleyanin, consistent with its molecular formula of C₂₈H₃₈O₁₀. The expected high-resolution mass would be a key piece of identifying data.

-

Fragmentation Pattern: The mass spectrum would likely show characteristic fragmentation patterns corresponding to the loss of acetyl groups and other neutral losses from the parent ion, providing further structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Bulleyanin, the IR spectrum would be expected to show characteristic absorption bands for:

-

Hydroxyl group (-OH): A broad band around 3400-3500 cm⁻¹.

-

Carbonyl groups (C=O): Strong absorptions around 1700-1750 cm⁻¹ for the ester (acetyl) and ketone functionalities.

-

Alkene (C=C): A band around 1640 cm⁻¹ for the exocyclic methylene group.

-

C-O stretching: Bands in the region of 1000-1300 cm⁻¹.

Experimental Protocols: A Generalized Approach

While the specific experimental protocols for the isolation and characterization of Bulleyanin are not available, a general workflow for such a process is outlined below. This serves as a standard procedural guide for natural product chemists.

Isolation of Bulleyanin from Rabdosia bulleyana

-

Extraction: The dried and powdered plant material (Rabdosia bulleyana) is typically extracted with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Fractionation: The crude extract is then subjected to column chromatography (e.g., using silica (B1680970) gel or Sephadex) to separate the mixture into fractions of decreasing complexity.

-

Purification: The fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure Bulleyanin.

Spectroscopic Analysis

-

NMR Spectroscopy: A sample of pure Bulleyanin is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and various 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Mass Spectrometry: A dilute solution of the purified compound is analyzed by a mass spectrometer, often coupled to a liquid chromatography system (LC-MS), to obtain the mass-to-charge ratio and fragmentation data.

-

IR Spectroscopy: A small amount of the sample is analyzed, either as a thin film or mixed with KBr as a pellet, using an FT-IR spectrometer to obtain the infrared absorption spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like Bulleyanin.

Caption: Generalized workflow for the isolation and structural elucidation of Bulleyanin.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bulleyanin

To the valued researcher, scientist, or drug development professional,

This document aims to provide a comprehensive overview of the extraction and purification protocols for the natural compound Bulleyanin. However, extensive searches of scientific literature and chemical databases have yielded no specific information on a compound named "Bulleyanin."

It is possible that "Bulleyanin" is a novel or very recently discovered compound with research that is not yet publicly available. Alternatively, it may be a synonym for a compound known by another name, or there may be a misspelling of the intended compound name.

In the absence of specific data for Bulleyanin, this document provides a generalized framework and representative protocols for the extraction and purification of natural products, particularly alkaloids and polyphenols, from plant materials. These protocols are based on common laboratory practices and should be adapted based on the specific chemical properties of the target compound once it is identified. We will use the hypothetical context of extracting "Bulleyanin" from a plant source to illustrate the methodologies.

Section 1: Sourcing and Preparation of Raw Material

The initial and critical step in the isolation of any natural product is the correct identification and preparation of the source material. The concentration of the target compound can vary significantly based on the plant species, the part of the plant used (e.g., leaves, bark, roots), the geographical location, and the time of harvest.

Protocol 1: Plant Material Collection and Preparation

-

Collection: Harvest the desired plant material from a verified species. Proper botanical identification is crucial to ensure the correct starting material.

-

Drying: Air-dry the plant material in a well-ventilated area, preferably in the shade to prevent the degradation of light-sensitive compounds. Alternatively, a plant dryer at a controlled temperature (typically 40-50°C) can be used.

-

Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient extraction.

-

Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent microbial contamination and chemical degradation.

Section 2: Extraction of Crude Bulleyanin

The choice of extraction method and solvent is determined by the polarity and stability of the target compound. For a hypothetical "Bulleyanin," a series of solvents with increasing polarity can be used to perform a sequential extraction.

Protocol 2: Solvent Extraction

-

Defatting: Macerate the powdered plant material (100 g) with a non-polar solvent like n-hexane (500 mL) for 24 hours at room temperature. This step removes fats, waxes, and other non-polar compounds. Filter the mixture and discard the hexane (B92381) extract (or save for other analyses). Repeat this step twice.

-

Extraction of Target Compound: Air-dry the defatted plant material. Subsequently, perform sequential maceration with solvents of increasing polarity, such as dichloromethane, ethyl acetate (B1210297), and methanol. For each solvent, add 500 mL to the plant material and macerate for 24 hours.

-

Concentration: After each extraction step, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extracts.

The yields of each crude extract should be recorded to guide the selection of the most suitable solvent for future extractions.

Section 3: Purification of Bulleyanin

The crude extract is a complex mixture of various phytochemicals. Purification is essential to isolate the target compound. A common technique for purification is column chromatography.

Protocol 3: Column Chromatography

-

Column Packing: Prepare a slurry of silica (B1680970) gel (or another suitable stationary phase like alumina) in a non-polar solvent (e.g., n-hexane) and pour it into a glass column to create a packed bed.

-

Sample Loading: Dissolve a known amount of the most promising crude extract (e.g., the ethyl acetate extract) in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in n-hexane). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in separate fractions of a defined volume (e.g., 20 mL).

-

Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound. Combine the fractions that show a pure spot corresponding to "Bulleyanin."

-

Final Concentration: Concentrate the combined pure fractions under reduced pressure to obtain the purified "Bulleyanin."

Section 4: Purity Assessment

The purity of the isolated compound must be determined using analytical techniques.

| Analytical Technique | Purpose | Expected Outcome for a Pure Compound |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify it. | A single sharp peak in the chromatogram. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine the molecular weight of the compound. | A single peak in the mass spectrum corresponding to the molecular ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the compound. | A clean spectrum with well-resolved peaks consistent with the proposed structure. |

Visualizing the Workflow

A clear workflow is essential for reproducibility and understanding the entire process from raw material to the pure compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bulleyanin

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Bulleyanin, a diterpenoid compound isolated from Rabdosia bulleyana. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, providing excellent separation and quantification of Bulleyanin. This protocol is suitable for the routine analysis of Bulleyanin in herbal extracts and pharmaceutical formulations.

Introduction

Bulleyanin (C28H38O10, M.W. 534.6) is a kaurane-type diterpenoid found in the medicinal plant Rabdosia bulleyana. Diterpenoids from Rabdosia species have been reported to possess various biological activities, making them of significant interest for pharmacological research and drug development.[1] A reliable and validated analytical method is crucial for the quality control and standardization of raw materials and finished products containing Bulleyanin. This application note presents a detailed HPLC method for the accurate quantification of Bulleyanin.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

-

Bulleyanin Reference Standard: Purity >98%.

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for Bulleyanin Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Run Time | 30 minutes |

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bulleyanin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation (from Rabdosia bulleyana extract):

-

Accurately weigh 1 g of the dried and powdered plant extract.

-

Add 50 mL of methanol and sonicate for 30 minutes.

-

Allow the mixture to stand for 24 hours at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

-

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4][5] The results are summarized in Table 2.

Table 2: Summary of Method Validation Parameters for Bulleyanin Quantification

| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |

| Linearity Range | 1 - 100 µg/mL | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| Regression Equation | y = 25432x + 1258 | - |

| Precision (RSD%) | ||

| - Intra-day (n=6) | 0.85% | ≤ 2% |

| - Inter-day (n=6) | 1.25% | ≤ 2% |

| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.2 µg/mL | - |

| Limit of Quantification (LOQ) | 0.6 µg/mL | - |

Results and Discussion

The developed HPLC method provides a good resolution and symmetrical peak shape for Bulleyanin. The retention time for Bulleyanin under the specified conditions was approximately 15.8 minutes. The DAD spectrum of the Bulleyanin peak showed maximum absorption at around 210 nm, which was selected for quantification. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of 0.9995. The precision of the method was confirmed by the low relative standard deviation (RSD) values for intra-day and inter-day analyses. The accuracy was found to be within the acceptable limits, with recovery values between 98.5% and 101.2%.

Conclusion

The proposed RP-HPLC method is simple, rapid, precise, and accurate for the quantification of Bulleyanin in various samples. This method can be effectively used for the quality control and standardization of Rabdosia bulleyana extracts and their derived products.

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase

-

Mobile Phase A (Water with 0.1% Formic Acid): Add 1 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas by sonication for 15 minutes.

-

Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas by sonication for 15 minutes.

Protocol 2: System Suitability Test

-

Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the working standard solution (e.g., 20 µg/mL) six times.

-

Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2%.

-

Determine the tailing factor and theoretical plates for the Bulleyanin peak. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.

Protocol 3: Linearity Study

-

Prepare a series of at least five concentrations of Bulleyanin working standard solutions (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²) and the regression equation.

Visualizations

Caption: Experimental workflow for the HPLC analysis of Bulleyanin.

Caption: Logical relationship of the HPLC method validation process.

References

- 1. Diterpenoids of Rabdosia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. ICH Official web site : ICH [ich.org]

Application Notes and Protocols for the Synthesis and SAR Studies of Bulleyanin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulleyanin is a naturally occurring daphnane (B1241135) diterpenoid isolated from Rabdosia bulleyana.[1][2] Like other members of the daphnane family, such as the well-studied Gnidimacrin, Bulleyanin is anticipated to exhibit potent biological activities, making it an attractive scaffold for the development of novel therapeutic agents. The core structure of Bulleyanin, a tetracyclic diterpenoid with multiple stereocenters and oxygenated functionalities, presents a formidable synthetic challenge but also offers numerous opportunities for structural modification to explore its structure-activity relationship (SAR).